molecular formula C18H22N4O3S B12238592 1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B12238592
M. Wt: 374.5 g/mol
InChI Key: OXMGVKOANJCYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that features a benzothiazole ring, a piperidine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperidine Ring Formation: The benzothiazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.

    Imidazolidine-2,4-dione Formation: The final step involves the cyclization of the intermediate with a suitable reagent to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for nucleophilic substitution or electrophilic reagents like sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzothiazol-2-yl)piperidin-3-amine: Shares the benzothiazole and piperidine rings but lacks the imidazolidine-2,4-dione moiety.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains similar structural features but with different functional groups.

Uniqueness

1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is unique due to the presence of the imidazolidine-2,4-dione ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

1-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C18H22N4O3S/c1-25-11-10-21-16(23)12-22(18(21)24)13-6-8-20(9-7-13)17-19-14-4-2-3-5-15(14)26-17/h2-5,13H,6-12H2,1H3

InChI Key

OXMGVKOANJCYFE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.